REACTION_CXSMILES
|
C(N(CC)CC)C.Cl.[C:9]1([CH3:17])[CH:14]=[CH:13][C:12]([NH:15][NH2:16])=[CH:11][CH:10]=1.Br[CH2:19][CH2:20][C:21]1[CH:22]=[CH:23][C:24]([CH3:27])=[N:25][CH:26]=1>>[CH3:27][C:24]1[N:25]=[CH:26][C:21]([CH2:20][CH2:19][N:15]([C:12]2[CH:13]=[CH:14][C:9]([CH3:17])=[CH:10][CH:11]=2)[NH2:16])=[CH:22][CH:23]=1 |f:1.2|
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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Cl.C1(=CC=C(C=C1)NN)C
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Name
|
|
Quantity
|
6.3 g
|
Type
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reactant
|
Smiles
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BrCCC=1C=CC(=NC1)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for additional 10 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was stirred at RT for 1 h
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Duration
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1 h
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Type
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CUSTOM
|
Details
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Reaction mixture
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Type
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CONCENTRATION
|
Details
|
was concentrated under reduced pressure
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Type
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ADDITION
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Details
|
diluted with water (50 mL)
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate (100 mL×2)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain crude product as dark brown oil (16.7 g)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=N1)CCN(N)C1=CC=C(C=C1)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |